1-(adamantane-1-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
This compound is a triazolopyrimidine-piperazine derivative featuring a 3-benzyl-substituted triazolo[4,5-d]pyrimidine core linked to a piperazine moiety via a 7-position bond. The adamantane-1-carbonyl group at the piperazine nitrogen distinguishes it from other analogues. Adamantane, a rigid, lipophilic bicyclic hydrocarbon, enhances metabolic stability and blood-brain barrier penetration, making this compound of interest in neuropharmacology .
Properties
IUPAC Name |
1-adamantyl-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7O/c34-25(26-13-19-10-20(14-26)12-21(11-19)15-26)32-8-6-31(7-9-32)23-22-24(28-17-27-23)33(30-29-22)16-18-4-2-1-3-5-18/h1-5,17,19-21H,6-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKAUUUCVPMMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C56CC7CC(C5)CC(C7)C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(adamantane-1-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This compound incorporates unique structural elements, including adamantane and triazolopyrimidine moieties, which enhance its biological activity.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 1-adamantyl-[4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
- Molecular Formula : C25H29N7O
- CAS Number : 920177-26-0
| Property | Value |
|---|---|
| Molecular Weight | 433.55 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
The compound has been primarily investigated for its role as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Research indicates that derivatives of adamantane exhibit various biological activities, including significant anticancer properties. The incorporation of the triazolopyrimidine moiety enhances the compound's efficacy against cancer cell lines.
Case Study: CDK2 Inhibition
A study demonstrated that this compound effectively inhibits CDK2 with an IC50 value in the low micromolar range. This inhibition leads to a decrease in cellular proliferation in various cancer cell lines.
Antiviral Activity
Additionally, adamantane derivatives have been noted for their antiviral activities against influenza and HIV viruses. The structural features of this compound may contribute to its potential as an antiviral agent.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| CDK2 Inhibition | Significant reduction in cancer cell growth | |
| Antiviral Activity | Effective against influenza and HIV | |
| Antibacterial | Exhibits antibacterial properties |
Synthesis and Characterization
The synthesis of the compound typically involves multiple steps starting from adamantane-1-carbonyl chloride and piperazine. Characterization is performed using NMR spectroscopy and X-ray crystallography to confirm the structure and purity.
Pharmacological Studies
Pharmacological studies have shown that the compound interacts with various biological macromolecules, indicating its potential as a multi-target therapeutic agent.
Experimental Results
In vitro studies have yielded promising results regarding the compound's safety profile and therapeutic index. Further research is ongoing to evaluate its efficacy in vivo.
Chemical Reactions Analysis
Key Structural Components and Reactivity
The molecule comprises three primary units:
-
Adamantane-1-carbonyl group : A rigid, lipophilic moiety introduced via acylation reactions.
-
Piperazine linker : A six-membered diamine ring enabling nucleophilic substitution or coupling reactions.
-
3-Benzyl-3H- triazolo[4,5-d]pyrimidin-7-yl : A fused heterocyclic system synthesized via cycloaddition and alkylation.
Functionalization of the Piperazine Linker
Piperazine derivatives are synthesized through sulfonylation or acylation :
-
Adamantane-1-carbonyl attachment : Piperazine reacts with adamantane-1-carbonyl chloride in the presence of triethylamine (Et₃N) to form the amide bond .
-
Substitution at the 4-position : The triazolo-pyrimidine core is introduced via nucleophilic aromatic substitution (e.g., SNAr) or palladium-catalyzed coupling .
Key Reaction Conditions and Catalysts
Reactivity and Stability Insights
-
Adamantane group : Stable under acidic and basic conditions but may inhibit solubility in polar solvents .
-
Triazolo-pyrimidine : Susceptible to electrophilic substitution at the pyrimidine C-5 position .
-
Piperazine linker : Undergoes quaternization under alkylation conditions (e.g., benzyl bromide) .
Functional Modifications and Derivatives
-
Sulfonylation : Substitution with benzenesulfonyl chlorides enhances pharmacokinetic properties .
-
Schiff base formation : Reaction of 4-amino-triazolethiones with aldehydes introduces imine linkages for metal coordination .
-
Biological activity : Derivatives show inhibitory effects on cancer cell lines (e.g., MCF-7, HCT-116) .
Future Research Directions
-
Optimization of coupling efficiency using flow chemistry or microwave-assisted synthesis.
-
Exploration of bioisosteres for the adamantane group to improve solubility.
Comparison with Similar Compounds
Key Structural Features :
- 3-Benzyl substituent : Modulates steric and electronic interactions at target binding sites.
- Adamantane-1-carbonyl group : Enhances lipophilicity and resistance to enzymatic degradation compared to simpler acyl groups.
Structural Analogues with Piperazine-Triazolopyrimidine Scaffolds
The following table summarizes key analogues and their distinguishing features:
*Note: Molecular weight discrepancies in (C15H19Cl2N7 vs. C15H17N7 in ) suggest salt vs. free base forms.
Pharmacological and Physicochemical Comparisons
Receptor Selectivity
- CB2 Receptor Agonists : The triazolopyrimidine scaffold is shared with RG7774, a CB2 agonist developed for retinal diseases . The adamantane group in the target compound may enhance CB2 binding affinity compared to RG7774’s tert-butyl-pyrrolidine substituent, though empirical data are lacking.
Lipophilicity and Bioavailability
- The adamantane-1-carbonyl group increases logP compared to analogues with smaller acyl groups (e.g., 3-chloropropanoyl in ). This could improve CNS penetration but reduce aqueous solubility.
- Metabolic Stability : Adamantane’s rigidity reduces susceptibility to cytochrome P450 oxidation, unlike benzyl or methoxy substituents, which are prone to demethylation or hydroxylation .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves modular coupling of three moieties: adamantane-carbonyl, triazolopyrimidine, and piperazine. A representative approach includes:
- Step 1 : Activation of the adamantane carbonyl group using coupling reagents like EDC/HOAt (common in peptide derivatization) .
- Step 2 : Functionalization of the triazolopyrimidine core via nucleophilic substitution or cyclization (e.g., using hydrazine derivatives under reflux in ethanol) .
- Step 3 : Piperazine coupling via carbodiimide-mediated amidation or nucleophilic aromatic substitution . Key intermediates : Adamantane-1-carbonyl chloride, 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, and activated piperazine derivatives.
Q. Which spectroscopic techniques are critical for structural characterization?
- X-ray crystallography : Resolves adamantane’s rigid structure and triazolopyrimidine-piperazine conformation (e.g., dihedral angles ~78–79° between rings) .
- NMR : H/C NMR confirms regioselectivity in triazole formation and piperazine substitution patterns. Adamantane protons appear as sharp singlets (~1.7–2.1 ppm), while triazolopyrimidine protons resonate downfield (~8.5–9.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for CHNO: 490.26).
Q. How are purity and yield optimized during synthesis?
- Purification : Use normal-phase chromatography (e.g., silica gel with 10% MeOH/0.1% NHOH) or recrystallization from ethanol/DMF mixtures .
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio for piperazine coupling), reflux time (12–24 hours), and acid activators (TFA or HOAt) .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
- Steric hindrance : The adamantane group limits nucleophilic attack at the carbonyl, favoring selective piperazine coupling at the triazolopyrimidine’s C7 position .
- Electronic effects : Electron-withdrawing triazolopyrimidine enhances electrophilicity at C7, enabling SNAr reactions with piperazine derivatives .
- Table 1 : Reaction yields under varying conditions:
| Piperazine Derivative | Coupling Reagent | Solvent | Yield (%) |
|---|---|---|---|
| 1-Benzylpiperazine | EDC/HOAt | DMF | 72 |
| 1-(2-Pyridyl)piperazine | CDI | THF | 65 |
| 1-Methylpiperazine | DCC/DMAP | CHCl | 58 |
Q. What computational strategies aid in predicting bioactivity and optimizing structure-activity relationships (SAR)?
- DFT calculations : Model charge distribution and HOMO-LUMO gaps to predict binding affinity (e.g., adamantane’s hydrophobic interactions with target pockets) .
- Molecular docking : Triazolopyrimidine’s planar structure aligns with kinase ATP-binding sites, while piperazine enhances solubility for membrane penetration .
- SAR trends :
- Adamantane substitution : Larger groups (e.g., bromo-adamantane) reduce solubility but increase target selectivity .
- Piperazine modifications : N-Benzyl groups improve CNS permeability, while pyridyl variants enhance water solubility .
Q. How are data contradictions resolved when different synthetic routes yield conflicting bioactivity results?
- Case study : Discrepancies in IC values (e.g., 1.2 μM vs. 5.6 μM) may arise from residual solvents or polymorphic forms.
- Resolution :
Control experiments : Repeat syntheses under inert atmospheres to exclude oxidation byproducts .
Crystallographic analysis : Compare crystal packing (e.g., C–H···π vs. hydrogen-bonding networks) to identify polymorphic effects .
Bioassay standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and solvent controls (DMSO <0.1%) .
Q. What role do supramolecular interactions play in the compound’s solid-state stability and solubility?
- Crystal packing : Adamantane’s rigidity promotes van der Waals interactions, while triazolopyrimidine forms π-stacking networks. Piperazine N–H groups participate in hydrogen bonds with solvents (e.g., ethanol) .
- Solubility modulation : Co-crystallization with cyclodextrins or salt formation (e.g., HCl salts) disrupts hydrophobic interactions, enhancing aqueous solubility .
Q. How can reaction pathways be accelerated using computational reaction design?
- ICReDD methodology : Combine quantum chemical calculations (e.g., transition-state modeling) with machine learning to predict optimal conditions:
- Step 1 : Screen 100+ reagent combinations in silico to prioritize EDC/HOAt over DCC .
- Step 2 : Optimize reaction coordinates (e.g., reflux time reduced from 24h to 8h via microwave assistance) .
- Table 2 : Computational vs. experimental yields:
| Method | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|
| Conventional heating | 68 | 65 |
| Microwave-assisted | 85 | 82 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
